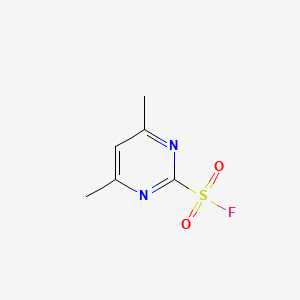

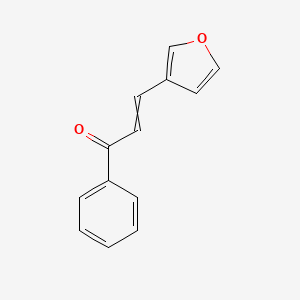

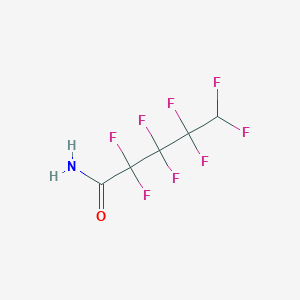

![molecular formula C6H8O B3031509 Bicyclo[3.1.0]hexan-2-one CAS No. 4160-49-0](/img/structure/B3031509.png)

Bicyclo[3.1.0]hexan-2-one

Descripción general

Descripción

Bicyclo[3.1.0]hexan-2-one is a valuable building block with uses throughout organic chemistry, including interests within pharmaceutical and biochemical industries . It is also known as 2-oxobicyclo[3.1.0]hexane .

Synthesis Analysis

The synthesis of Bicyclo[3.1.0]hexan-2-one has been achieved through various methods. One approach involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . Another method involves the development of a catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) mediated intramolecular cyclopropanation of ®-1,2-Epoxyhex-5-ene .Molecular Structure Analysis

The molecular formula of Bicyclo[3.1.0]hexan-2-one is C6H8O . Its structure can be viewed using Java or Javascript .Chemical Reactions Analysis

Bicyclo[3.1.0]hexan-2-one undergoes various reactions. For instance, it can undergo a (3 + 2) annulation with cyclopropenes and cyclopropylanilines to form a product with an all-carbon quaternary center . It can also undergo a reaction controlled by quantum tunneling .Physical And Chemical Properties Analysis

Bicyclo[3.1.0]hexan-2-one has a density of 1.1±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapour pressure of 1.8±0.3 mmHg at 25°C .Aplicaciones Científicas De Investigación

- Researchers have developed methods to synthesize diverse bicyclo[3.1.0]hexane derivatives via cycloaddition reactions. These reactions enable access to various substitution patterns .

- Bicyclo[3.1.0]hexan-2-one can serve as a bioisostere for benzene rings. Chemists use it to replace aromatic moieties in drug design, exploring new chemical space .

- A practical and scaleable synthesis of 1R,5S-Bicyclo[3.1.0]hexan-2-one has been achieved from ®-1,2-epoxyhex-5-ene. This process has been demonstrated on a multi-kilogram scale .

Cycloaddition Reactions

Bioisosteric Replacement

Scaleable Synthesis

Direcciones Futuras

Mecanismo De Acción

Target of Action

Bicyclo[3.1.0]hexan-2-one is a conformationally restrained isostere for cyclohexanes . It has been found to increase the A3 receptor (A3AR) potency and selectivity in comparison to other adenosine receptor subtypes . The A3AR is a subtype of the adenosine receptors, which are a class of purinergic G protein-coupled receptors with adenosine as an endogenous ligand .

Mode of Action

The exact mode of action of Bicyclo[31It is known that the introduction of the bicyclo[310]hexane scaffold, also known as (N)-methanocarba (N for North), in place of the furanose ring of nucleoside agonists, can increase the A3AR potency and selectivity . This suggests that Bicyclo[3.1.0]hexan-2-one may interact with its targets in a similar manner, potentially leading to changes in the activity of the A3AR.

Pharmacokinetics

The pharmacokinetic properties of Bicyclo[31It is known that bicyclo[310]hexanes are conformationally restrained isosteres for cyclohexanes, with no increase in molecular weight and only a modest elevation in lipophilicity . These properties may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .

Propiedades

IUPAC Name |

bicyclo[3.1.0]hexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c7-6-2-1-4-3-5(4)6/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCMQKFXCMZZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2C1C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338474 | |

| Record name | Bicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4160-49-0 | |

| Record name | Bicyclo[3.1.0]hexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to access bicyclo[3.1.0]hexan-2-one derivatives?

A1: Several methods have been developed for the synthesis of bicyclo[3.1.0]hexan-2-one derivatives. One approach involves a gold-catalyzed oxidative cyclopropanation of N-allylynamides. [] This method, using IMesAuCl/AgBF4 as the catalyst and pyridine N-oxide as the oxidant, allows for the incorporation of various functional groups and substitution patterns on the bicyclic framework. [] Another approach utilizes an intramolecular cyclopropanation strategy starting from D-ribose. [] This method offers control over diastereoselectivity depending on the choice of reagents, either iodonium ylide or diazo compounds. []

Q2: How does the structure of bicyclo[3.1.0]hexan-2-one influence its reactivity?

A2: The inherent ring strain in bicyclo[3.1.0]hexan-2-one significantly impacts its reactivity. For instance, it readily undergoes a 2π disrotatory ring-opening reaction under thermal conditions, providing access to substituted benzoates. [, ] This ring-opening can be further manipulated in the presence of amines or alcohols, yielding substituted anilines or ethers, respectively. [, ]

Q3: Can you elaborate on the use of bicyclo[3.1.0]hexan-2-one in the synthesis of other complex molecules?

A3: The versatility of bicyclo[3.1.0]hexan-2-one as a building block is highlighted by its successful deployment in total synthesis endeavors. For example, it served as a key intermediate in the enantioselective synthesis of (1R)-cis-chrysanthemic acid. [] This synthesis exploited a Grob-type fragmentation of a 4-sulfonylbicyclo[3.1.0]hexan-2-one derivative to construct the target molecule. [] Additionally, a carefully designed synthetic route utilizing bicyclo[3.1.0]hexan-2-one provided access to the enantiomerically pure 4-epi-galiellalactone, a potent inhibitor of STAT3. []

Q4: What insights have 13C NMR studies provided about the electronic nature of bicyclo[3.1.0]hexan-2-one?

A4: Analysis of 13C NMR data, specifically the carbonyl carbon chemical shifts, suggests a degree of conjugation between the cyclopropyl ring and the carbonyl group in bicyclo[3.1.0]hexan-2-one. [] This conjugation influences the reactivity of the molecule, making it distinct from simple cyclopropyl ketones. []

Q5: Are there any notable rearrangements associated with bicyclo[3.1.0]hexan-2-one derivatives?

A5: Yes, bicyclo[3.1.0]hexan-2-one derivatives are prone to rearrangements under specific conditions. For example, 6,7,7-trichlorobicyclo-[4.1.0]hept-1(2)-en-3-one, generated from 1,6,7,7-tetrachlorobicyclo[4.1.0]heptan-3-one, undergoes a methylenecyclopropane rearrangement to yield 5-chloro-6-(dichloromethylene)bicyclo[3.1.0]hexan-2-one. []

Q6: How do reaction conditions impact the outcome of transformations involving bicyclo[3.1.0]hexan-2-one?

A6: The choice of reagents and reaction conditions significantly influences the product distribution in reactions involving bicyclo[3.1.0]hexan-2-one. For instance, the oxidation of β-pinene, a bicyclic terpene, with alkaline potassium periodate and potassium permanganate yielded not only the anticipated nopinone but also an unexpected β-ketol, 1-(2-hydroxyisopropyl)bicyclo[3.1.0]hexan-2-one, through a unique skeletal rearrangement. []

Q7: Can bicyclo[3.1.0]hexan-2-one be used to synthesize heterocyclic compounds?

A7: Indeed, recent research has showcased the potential of bicyclo[3.1.0]hexan-2-ones as precursors for diverse benzannulated heterocycles. [] This de novo synthetic approach utilizes a cascade reaction involving ring-opening aromatization and a 3,3-sigmatropic rearrangement, enabling access to substituted indoles, indazoles, benzofurans, and benzothiophenes. []

Q8: Have there been any applications of bicyclo[3.1.0]hexan-2-one derivatives in materials chemistry?

A8: While the primary focus of research on bicyclo[3.1.0]hexan-2-one has been on its synthetic utility, a study reported the formation of 6,6-dimethyl-4-trichloromethyl-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carboxylic acid ethyl ester. [] This compound, synthesized through a solid-liquid phase-transfer catalysis reaction, holds potential as a pyrethroid-type intermediate, highlighting a possible application in materials science. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

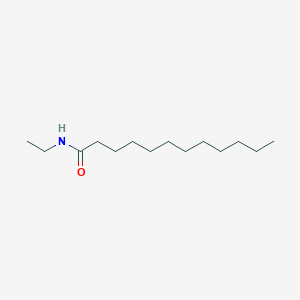

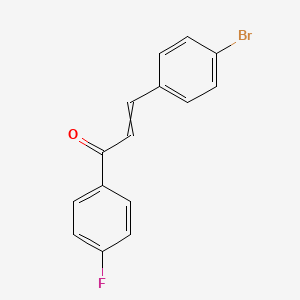

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)

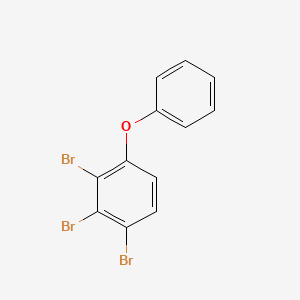

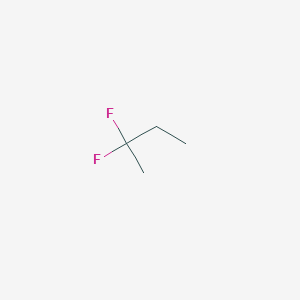

![N-{4-[(2-hydroxyethyl)amino]-3-nitrophenyl}acetamide](/img/structure/B3031433.png)

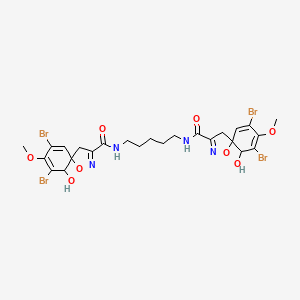

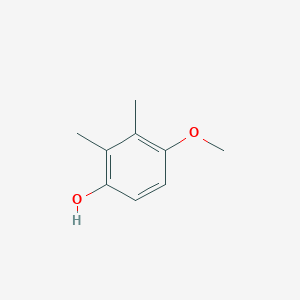

![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B3031437.png)

![4-[3,4-Dihydroisoquinolin-2(1H)-yl]-3-hydroxy-1,2,5-oxadiazole](/img/structure/B3031444.png)